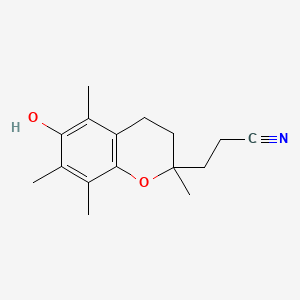
3-(6-Hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)propanenitrile is a chemical compound known for its antioxidant properties. It is a derivative of vitamin E and is often used in various scientific research applications due to its ability to scavenge free radicals and protect cells from oxidative stress.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)propanenitrile typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid.
Conversion to Intermediate: This compound is then converted to an intermediate through a series of reactions involving nitrile formation.
Final Product: The intermediate is further reacted under specific conditions to yield the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Bulk Synthesis: Large quantities of starting materials are reacted in controlled environments.
Purification: The product is purified using techniques such as crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
3-(6-Hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions vary depending on the desired product, but may include the use of catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated or carboxylated derivatives, while reduction may produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
3-(6-Hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)propanenitrile has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(6-Hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)propanenitrile involves its ability to scavenge free radicals and reduce oxidative stress. The compound interacts with reactive oxygen species (ROS) and neutralizes them, thereby preventing cellular damage. It also modulates the activity of certain enzymes involved in oxidative stress pathways, providing a protective effect against oxidative damage .
Comparación Con Compuestos Similares
Similar Compounds
6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid: Another derivative of vitamin E with similar antioxidant properties.
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable free radical used in various oxidation reactions.
Ascorbic Acid (Vitamin C): A well-known antioxidant used in various applications.
Uniqueness
3-(6-Hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)propanenitrile is unique due to its specific structure, which provides a balance between hydrophilic and lipophilic properties. This allows it to interact with both aqueous and lipid environments, making it versatile in various applications. Its ability to scavenge a wide range of free radicals and its stability under different conditions further enhance its utility in scientific research and industrial applications .
Propiedades
Número CAS |
114010-97-8 |
|---|---|
Fórmula molecular |
C16H21NO2 |
Peso molecular |
259.349 |
Nombre IUPAC |
3-(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)propanenitrile |
InChI |
InChI=1S/C16H21NO2/c1-10-11(2)15-13(12(3)14(10)18)6-8-16(4,19-15)7-5-9-17/h18H,5-8H2,1-4H3 |
Clave InChI |
YBRKMFFHXSYDJP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2CCC(OC2=C1C)(C)CCC#N)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B570771.png)
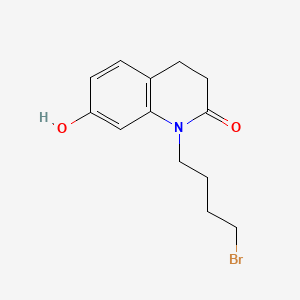
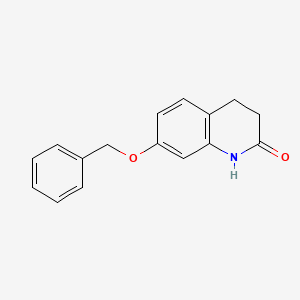

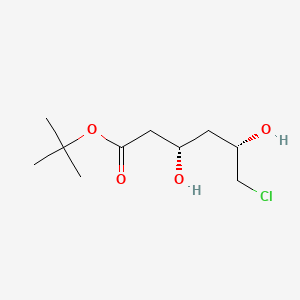

![N-[2-[2-[2-[Bis[2-(1,1-dimethylethoxy)-2-oxoethyl]amino]-5-methylphenoxy]ethoxy]phenyl]-N-[2-(1,1-dimethylethoxy)-2-oxoethyl]-glycine 1,1-dimethylethyl ester](/img/structure/B570786.png)
![barium(2+);6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B570787.png)

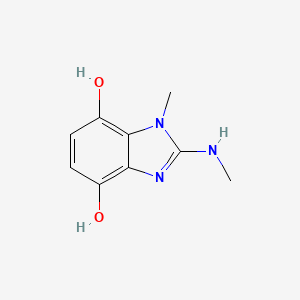
![(+)-4-Propyl-4H-naphth[2,3-b]-1,4-oxazin-9-ol](/img/structure/B570790.png)

![methyl N-[(1R,4Z,8S,12S,13E)-1,8,12-trihydroxy-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-4,9-dien-2,6-diynyl]carbamate](/img/structure/B570794.png)
